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Compound of Interest

Compound Name: 6-Methylpyridin-2(5H)-imine

Cat. No.: B15407472

For Researchers, Scientists, and Drug Development Professionals

Pyridinimines, a class of compounds containing a pyridine ring and an imine (Schiff base)
group, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural
features, including the ability to act as hydrogen bond donors and acceptors and to chelate
metal ions, make them valuable for designing novel therapeutic agents.[1][2][3] The pyridine
nucleus is a common feature in many FDA-approved drugs, and its incorporation into Schiff
bases often enhances biological activity.[4][5] This document provides an overview of the
applications of pyridinimines in key therapeutic areas, along with relevant quantitative data and
detailed experimental protocols.

Anticancer Applications

Application Note: Pyridinimine derivatives and their metal complexes are extensively
investigated for their potential as anticancer agents.[4][6][7] These compounds exert their
cytotoxic effects through various mechanisms, including the inhibition of key enzymes like
vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis, and
human carbonic anhydrase, which is involved in tumor progression.[7][8][9] Metal complexes of
pyridinimine Schiff bases, particularly with copper, have shown enhanced anticancer activity,
sometimes attributed to novel mechanisms of cell death like cuproptosis.[10][11] The
coordination of the pyridinimine ligand to a metal center can improve the compound's stability,
bioavailability, and cytotoxic potency.[11] Studies have demonstrated the efficacy of these
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compounds against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and
lung (A549) cancer.[8][12]

Quantitative Data: In Vitro Cytotoxicity of Pyridinimine Derivatives

Compound/Co  Cancer Cell Target/Mechan
. IC50 (pM) . Reference
mplex Line ism
o _ o VEGFR-2
Pyridine-urea (NCI 60-cell line Mean Inhibition = o
o Inhibition (IC50 = [9]
derivative 8b panel) 43%
5.0 uM)
o _ o VEGFR-2
Pyridine-urea (NCI 60-cell line Mean Inhibition = o
o Inhibition (IC50 = [9]
derivative 8e panel) 49%
3.93 uMm)
Pyridine-based Ishikawa N
) ) 8.26 Not specified [8]
dihydrazone 27 (Endometrial)
Pyridine »
o MCF-7 (Breast) 3.42 Not specified [8]
derivative 28
Pyridine N
o A549 (Lung) 5.97 Not specified [8]
derivative 28
Cu(ll) Schiff
Bel-7402, Hela, -
Base Complex 1.47-4.12 Not specified [12]
MCF-7
38
Co(ll) Schiff
Base Complex MCF-7 (Breast) 10.60 Not specified [12]
4b
Co(ll) Schiff
Base Complex HepG-2 (Liver) 10.60 Not specified [12]

4b

Signaling Pathway: VEGFR-2 Inhibition
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Pyridinimine derivatives have been designed to inhibit the VEGFR-2 signaling pathway, a
critical process for tumor angiogenesis. By blocking the phosphorylation of VEGFR-2, these
compounds can prevent downstream signaling that leads to endothelial cell proliferation,
migration, and the formation of new blood vessels that supply tumors.[9]
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Caption: Inhibition of the VEGFR-2 signaling pathway by pyridinimine derivatives.

Antimicrobial Applications

Application Note: Pyridinimine derivatives, particularly pyridinium salts and metal complexes,
exhibit significant antimicrobial activity.[13][14] Quaternary pyridinium salts function by
adsorbing to the negatively charged surfaces of bacterial cells, leading to cell destruction.[13]
Their effectiveness is influenced by factors like molecular hydrophobicity and the length of alkyl
side chains.[13] Metal complexes of pyridinimines, for instance with Cu(ll) and Fe(lll), have
also shown potent activity against various bacteria and fungi, often exceeding the activity of the
free ligand.[14][15] These compounds have been tested against a range of pathogens including
Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[13]
[16]
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Quantitative Data: Antimicrobial Activity of Pyridinium Salts

Minimum Inhibitory Concentration (MIC) in pg/mL.

P.
S. aureus E. coli . ]
aeruginosa  C. albicans
Compound (Gram- (Gram- Reference
. . (Gram- (Fungus)
positive) negative) .
negative)
3a 32 512 16 64 [16]
3c 32 256 16 64 [16]
3d 32 256 4 32 [16]
Ceftazidime (0.25-2.0) (0.25-1.0) (1.0-4.0) - [13]
Fluconazole - - - (0.25-1.0) [16]
*Standard
reference

antibiotic/antif

ungal.

Logical Relationship: Structure-Activity Relationship (SAR) in Antimicrobial Pyridiniums

The antimicrobial potency of pyridinium salts is not random; it is governed by specific structural
features. Understanding these relationships is key to designing more effective antimicrobial
agents.
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Caption: Key structural factors influencing the antimicrobial potency of pyridinium salts.

Neuroprotective Applications in Alzheimer's Disease

Application Note: Pyridinimine and related pyridine derivatives are being explored for the
treatment of neurodegenerative disorders like Alzheimer's disease (AD).[17][18] The pathology
of AD is complex, involving the aggregation of amyloid-3 (AB) peptides, the formation of
neurofibrillary tangles, and cholinergic deficits.[17][19] Pyridine-based compounds have been
designed as multi-target-directed ligands (MTDLS) to address these issues simultaneously.[19]
They have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks
down the neurotransmitter acetylcholine, and to prevent the aggregation of A{3 peptides.[17][18]
Some derivatives also act as inhibitors of the [3-secretase (BACE-1) enzyme, which is involved
in the production of AB.[17]
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Quantitative Data: Activity of Pyridine Derivatives Against AD Targets

Compound Class Target Activity Reference

Potent Inhibition (IC50

N-benzylidene Acetylcholinesterase
= 4.8 nM for most [17]

imidazo[1,2a]pyridine (AChE)
potent molecule)

Imidazo[1,2a]pyridine Binds to and targets
AP Aggregates [17][18]

(e.g., IMPY) AB aggregates
Pyridine amine ) o

o BACE-1 Effective Inhibition [17][18]
derivatives (PAT)
Pyridine amine Metal-induced A3 o

o ) Inhibition [17]
derivatives (PAT) Aggregation

Substituted Pyrimidine  AChE, BuChE, AR

o _ Multi-target inhibition [19]
Derivatives Aggregation, BACE-1

Experimental Protocols

Protocol 1: General Synthesis of Pyridinimine Schiff Bases

This protocol describes the condensation reaction to form a pyridinimine Schiff base from a
pyridine aldehyde and a primary amine.

Materials:

o Substituted pyridine-carbaldehyde (e.g., 4-pyridinecarboxaldehyde)

o Substituted primary amine (e.g., aniline)

e Solvent (e.g., Ethanol, Tetrahydrofuran)

o Catalyst (e.g., glacial acetic acid, In(OTf)3)[20]

* Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

e Thin Layer Chromatography (TLC) plate and chamber
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 Purification system (e.g., column chromatography or recrystallization)
Procedure:

o Dissolve the substituted pyridine-carbaldehyde (1.0 eq) in the chosen solvent in a round-
bottom flask.

e Add the substituted primary amine (1.0-1.1 eq) to the solution.
e Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

« Stir the reaction mixture at room temperature or under reflux, monitoring the reaction
progress using TLC. The reaction is typically complete within 2-24 hours.

e Upon completion, cool the reaction mixture to room temperature.
« If a precipitate forms, filter the solid, wash with a cold solvent, and dry under a vacuum.
« If no precipitate forms, remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system.

o Characterize the final product using spectroscopic methods (e.g., *H NMR, 13C NMR, IR,
Mass Spectrometry).[3]

Experimental Workflow: From Synthesis to Biological Evaluation
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Caption: Workflow for the synthesis and biological evaluation of pyridinimines.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay to determine the cytotoxic effects of pyridinimine compounds on cancer cell lines.

Materials:

e Cancer cell line (e.g., MCF-7)
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Complete growth medium (e.g., DMEM with 10% FBS)
Pyridinimine test compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

DMSO (cell culture grade)

96-well microtiter plates

CO:z2 incubator (37°C, 5% COz2)

Microplate reader

Procedure:

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours to allow for attachment.

Prepare serial dilutions of the test compounds in the growth medium. The final DMSO
concentration should be <0.1%.

Remove the old medium from the wells and add 100 pL of the diluted compounds to the
respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g.,
doxorubicin).

Incubate the plate for 48-72 hours in the CO:z incubator.

After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.
Viable cells will convert the yellow MTT to purple formazan crystals.

Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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o Determine the IC50 value (the concentration of the compound that inhibits 50% of cell
growth) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of pyridinimine
compounds against bacterial and fungal strains.[13][16]

Materials:

Bacterial/fungal strains (e.g., S. aureus, C. albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Pyridinimine test compounds dissolved in a suitable solvent

Sterile 96-well microtiter plates

Standard antibiotic/antifungal (e.g., ceftazidime, fluconazole)

Bacterial/fungal inoculum standardized to ~5 x 10> CFU/mL
Procedure:

o Dispense 100 pL of broth into each well of a 96-well plate.

e Add 100 pL of the stock solution of the test compound to the first well.

o Perform a two-fold serial dilution by transferring 100 uL from the first well to the second, and
so on, down the plate. Discard 100 uL from the last well.

e Add 10 pL of the standardized microbial inoculum to each well.
 Include a positive control (inoculum without compound) and a negative control (broth only).
¢ Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

e The MIC is defined as the lowest concentration of the compound at which there is no visible
growth of the microorganism.
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Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol measures the ability of pyridinimine compounds to inhibit the activity of the AChE

enzyme.

Materials:

Acetylcholinesterase (AChE) enzyme from electric eel

Phosphate buffer (pH 8.0)

Acetylthiocholine iodide (ATCI) as the substrate

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Pyridinimine test compounds

Reference inhibitor (e.g., Donepezil)

96-well microplate and reader (412 nm)

Procedure:

In a 96-well plate, add 25 pL of the test compound at various concentrations.

Add 50 pL of phosphate buffer (pH 8.0).

Add 25 pL of AChE enzyme solution and incubate for 15 minutes at 25°C.

Add 125 pL of DTNB solution.

Initiate the reaction by adding 25 uL of the substrate, ATCI.

Measure the absorbance at 412 nm every minute for 5 minutes. The yellow color is produced
from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

Calculate the rate of reaction for each concentration.
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The percentage inhibition is calculated using the formula: [(Rate of control - Rate of sample)
/ Rate of control] x 100.

Determine the 1IC50 value from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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